molecular formula C19H17NO3 B3917596 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3917596
M. Wt: 307.3 g/mol
InChI Key: LKQJYXAEPZTHQH-ICFOKQHNSA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as MMPIP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2009 by researchers at the University of Nottingham, UK, and has since been the subject of numerous scientific studies.

Mechanism of Action

3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one acts as a negative allosteric modulator of mGluR7, which means it binds to a site on the receptor that is distinct from the agonist binding site and reduces the receptor's activity. This leads to a decrease in the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, decreasing the reinforcing effects of drugs of abuse, and improving cognitive function. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high selectivity for mGluR7, which allows researchers to study the specific effects of targeting this receptor. However, one limitation is that it has relatively low potency compared to other mGluR7 antagonists, which can make it more difficult to achieve the desired effects at lower concentrations.

Future Directions

There are a number of potential future directions for research on 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one, including:
1. Further optimization of the synthesis method to increase yields and purity.
2. Development of more potent analogs of 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one that could be used at lower concentrations.
3. Investigation of the effects of 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in other disease models, such as schizophrenia and epilepsy.
4. Studies of the pharmacokinetics and pharmacodynamics of 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in humans to determine its potential as a therapeutic agent.
5. Exploration of the potential use of 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one in combination therapy with other drugs.
In conclusion, 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has shown promise as a potential therapeutic agent for a variety of diseases. Its selective antagonism of mGluR7 makes it a valuable tool for studying the role of this receptor in disease pathology, and its biochemical and physiological effects suggest that it could have clinical applications in the future. Further research is needed to fully understand the potential of 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one and its analogs as therapeutic agents.

Scientific Research Applications

3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in a variety of diseases, including depression, anxiety, and addiction. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7), which is involved in the regulation of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-11-3-7-13(8-4-11)16-15(18(22)19(23)20-16)17(21)14-9-5-12(2)6-10-14/h3-10,16,21H,1-2H3,(H,20,23)/b17-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQJYXAEPZTHQH-ICFOKQHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

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